10-(Carbamoylamino)decylurea

Description

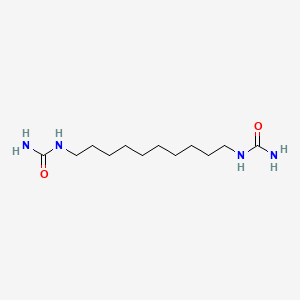

Structure

3D Structure

Properties

CAS No. |

6968-52-1 |

|---|---|

Molecular Formula |

C12H26N4O2 |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

10-(carbamoylamino)decylurea |

InChI |

InChI=1S/C12H26N4O2/c13-11(17)15-9-7-5-3-1-2-4-6-8-10-16-12(14)18/h1-10H2,(H3,13,15,17)(H3,14,16,18) |

InChI Key |

MOUJWRXYUCHBOI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCNC(=O)N)CCCCNC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10 Carbamoylamino Decylurea and Its Structural Analogues

Precursor Selection and Rational Design in Urea (B33335) Synthesis

The rational design and selection of precursors are fundamental to the successful synthesis of unsymmetrical ureas like 10-(Carbamoylamino)decylurea. The structure of this target molecule, featuring a decyl chain with a terminal urea and a carbamoylamino group, necessitates a strategy that allows for the sequential and controlled formation of two distinct urea functionalities.

A common and effective strategy for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. mdpi.comorganic-chemistry.org For this compound, a plausible retrosynthetic analysis would disconnect the molecule at one of the urea linkages. A key precursor would be a long-chain diamine, such as 1,10-diaminodecane (B146516) . This symmetrical diamine provides the C10 alkyl backbone.

The formation of the two different urea groups can be achieved through a step-wise approach. One of the amino groups of 1,10-diaminodecane can be reacted with a reagent that introduces the carbamoyl (B1232498) group (-CONH2), while the other amino group is either protected or its reactivity is controlled. Alternatively, a mono-protected diamine can be used.

The introduction of the carbamoyl group can be accomplished using several methods. One approach is the reaction with an isocyanate equivalent. For instance, the reaction of an amine with a source of isocyanic acid (HNCO) or its salts, such as potassium isocyanate, can form a terminal urea. Another modern approach involves the use of safer, non-phosgene carbonylating agents. oup.com For example, reagents like N,N'-carbonyldiimidazole (CDI) can activate an amine for subsequent reaction with another amine to form a urea linkage. researchgate.net

The synthesis of unsymmetrical ureas can also be achieved through the Hofmann rearrangement of an amide. In this context, a decanedioic acid derivative could be a starting point. Conversion of one of the carboxylic acid groups to an amide, followed by a Hofmann rearrangement, would generate an isocyanate intermediate that can then be reacted with ammonia (B1221849) to form the terminal urea. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions and the selection of an appropriate catalyst system are critical for achieving high yields and selectivity in the synthesis of this compound and its analogues. Key parameters that are typically optimized include temperature, solvent, reaction time, and the nature of the catalyst.

Reaction Conditions:

The choice of solvent is crucial and depends on the solubility of the precursors and intermediates. For reactions involving isocyanates, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to avoid side reactions with the solvent. The reaction temperature is another important factor. While many urea formations can proceed at room temperature, heating may be required to drive the reaction to completion, especially with less reactive amines. orientjchem.org However, elevated temperatures can also lead to the formation of byproducts.

Catalyst Systems:

While many urea syntheses can proceed without a catalyst, particularly when using reactive isocyanates, catalysts can significantly improve reaction rates and yields, especially with less reactive precursors. rsc.org Both metal-based and organocatalytic systems have been employed for the synthesis of unsymmetrical ureas.

Transition metal catalysts, such as those based on palladium or copper, have been shown to be effective in the carbonylation of amines to form ureas. oup.comresearchgate.net These catalytic systems often allow for the use of less hazardous carbonyl sources than phosgene (B1210022), such as carbon monoxide or even carbon dioxide. oup.com For instance, a bimetallic cobalt/copper catalytic system has been reported for the selective synthesis of unsymmetrical ureas from primary and secondary amines with carbon monoxide. oup.com

Organocatalysts, such as strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to promote the reaction of amines with CO2 to form carbamic acid intermediates, which can then be dehydrated to isocyanates and subsequently converted to ureas. researchgate.net

| Catalyst System | Precursors | Carbonyl Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium/C | Azides and Amines | CO | High efficiency, N2 as the only byproduct. | organic-chemistry.org |

| Copper(I) | Acylazides and Secondary Amines | Internal (from acylazide) | Greener solvent (ethyl acetate), scalable. | researchgate.net |

| Cobalt/Copper Bimetallic | Primary and Secondary Amines | CO | High selectivity for unsymmetrical ureas. | oup.com |

| DBU (Organocatalyst) | Arylamines and Amines/Alcohols | CO2 | Metal-free, mild conditions. | researchgate.net |

| Zinc-mediated | Amines | CS2 (for thioureas) | Environmentally friendly, suitable for various amines. | researchgate.net |

Scalability Considerations for this compound Production

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to industrial production presents several challenges that need to be carefully addressed. acs.orglabmanager.com Key considerations include the choice of reactor, management of reaction exotherms, process safety, and the economic viability of the process.

Reactor Design and Heat Management:

The choice of reactor is critical for a successful scale-up. Batch or semi-batch reactors are commonly used for the production of fine chemicals. acs.org For reactions that are highly exothermic, such as those involving isocyanates, careful control of the reaction temperature is essential to prevent runaway reactions. acs.org In a large-scale reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, which can make heat dissipation more challenging. labmanager.com Therefore, efficient cooling systems and controlled addition of reagents are necessary. Continuous flow reactors offer an alternative that can provide better heat and mass transfer, leading to improved safety and product consistency. researchgate.net

Process Safety and Reagent Selection:

The safety of the chemical process is paramount. The use of highly toxic and hazardous reagents like phosgene should be avoided in large-scale production. thieme-connect.com The development of synthetic routes that utilize safer alternatives, such as N,N'-carbonyldiimidazole or CO2, is highly desirable for industrial applications. oup.comresearchgate.net A thorough risk assessment should be conducted to identify and mitigate potential hazards associated with the process, including the handling of flammable solvents and reactive intermediates.

Economic Viability and Green Chemistry Principles:

The economic feasibility of the production process is a key driver in industrial settings. This includes the cost of raw materials, energy consumption, and waste disposal. rsc.org Adhering to the principles of green chemistry can lead to more sustainable and economically advantageous processes. This involves using renewable feedstocks where possible, minimizing waste generation, and employing catalytic methods to improve atom economy. rsc.org The direct synthesis of polyureas from CO2 and diamines is an example of a greener approach that is being explored. nih.gov

Chromatographic and Crystallization Techniques for Purity Enhancement

Achieving high purity is often a critical requirement for the final product, especially in pharmaceutical applications. Chromatographic and crystallization techniques are the most common methods used for the purification of urea derivatives like this compound.

Chromatographic Techniques:

Chromatography is a powerful technique for separating a mixture into its individual components based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orglibretexts.org For the purification of urea derivatives, High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is often suitable for separating organic molecules of moderate polarity. The long aliphatic chain in this compound suggests that it would be well-retained on a reversed-phase column.

Thin-layer chromatography (TLC) is a simple and rapid technique used for monitoring the progress of a reaction and for preliminary purification. oup.com.au For this compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely provide good separation on a silica (B1680970) gel plate. researchgate.net

Crystallization Techniques:

Crystallization is a highly effective method for purifying solid compounds. wikipedia.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to allow the formation of crystals of the desired compound, while impurities remain in the solution. The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For a long-chain aliphatic urea like this compound, a solvent system would need to be empirically determined. A single solvent or a mixture of solvents might be required. For example, it might be soluble in a hot polar organic solvent like ethanol (B145695) or isopropanol (B130326) and then precipitate upon cooling or upon the addition of a non-polar co-solvent like hexane. The formation of hydrogen bonds in polyureas can promote crystallization. mdpi.com The slow cooling of the solution is important to obtain well-formed crystals with high purity.

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation | Applicability for this compound |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Polarity | Reaction monitoring and qualitative analysis. |

| High-Performance Liquid Chromatography (HPLC) | C18-silica (Reversed-Phase) | Acetonitrile/Water | Polarity and Hydrophobicity | High-resolution separation and purification. |

| Crystallization | Not Applicable | Ethanol/Hexane (Hypothetical) | Differential Solubility | Bulk purification of the solid product. |

High Resolution Spectroscopic and Structural Elucidation of 10 Carbamoylamino Decylurea

Single-Crystal X-ray Diffraction Analysis of Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the solid state. Furthermore, SCXRD reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov

For 10-(Carbamoylamino)decylurea, a successful SCXRD analysis would provide the following key crystallographic parameters:

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the flexible decyl chain. |

| Hydrogen Bonding Network | The specific donor-acceptor distances and angles for intermolecular hydrogen bonds. |

This data would allow for the unambiguous determination of the solid-state structure of this compound, including the planarity of the urea (B33335) and carbamoyl (B1232498) groups and the conformation of the ten-carbon alkyl chain.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be necessary to fully characterize its behavior in a given solvent.

¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms. The expected signals would include those for the N-H protons of the urea and carbamoyl groups, the C-H protons of the decyl chain, and the protons adjacent to the nitrogen atoms.

¹³C NMR spectroscopy would reveal the number of chemically distinct carbon environments. The spectrum would show signals for the carbonyl carbons of the urea and carbamoyl groups and the ten carbons of the decyl chain.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and between protons and their directly attached carbons, respectively. This would allow for the unambiguous assignment of all proton and carbon signals in the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, although the exact values would be solvent-dependent.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O (Urea) | - | ~160-165 |

| C=O (Carbamoyl) | - | ~158-163 |

| N-H (Urea) | Variable, broad | - |

| N-H (Carbamoyl) | Variable, broad | - |

| CH₂ (adjacent to N) | ~3.0-3.4 | ~40-45 |

| CH₂ (decyl chain) | ~1.2-1.6 | ~25-35 |

| CH₃ (decyl chain) | ~0.8-0.9 | ~14 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, key expected absorption bands would include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen-bonded N-H groups.

C-H stretching: Sharp bands between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methylene groups in the decyl chain.

C=O stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹, arising from the carbonyl groups of the urea and carbamoyl moieties.

N-H bending (Amide II): A band in the region of 1550-1620 cm⁻¹.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be expected to show:

C-C stretching: Bands in the fingerprint region (800-1200 cm⁻¹) characteristic of the decyl chain conformation.

CH₂ twisting and rocking: Vibrations in the 1150-1450 cm⁻¹ region.

Symmetric C=O stretching may also be observed, though typically weaker than in the IR spectrum.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H | Stretching | 3200-3500 (broad) | 3200-3500 (weak) |

| C-H (sp³) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O | Stretching | 1630-1680 (strong) | 1630-1680 (moderate) |

| N-H | Bending | 1550-1620 (moderate) | Weak |

| C-N | Stretching | 1200-1350 (moderate) | Moderate |

High-Resolution Mass Spectrometry for Molecular Integrity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and assessing its purity. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C12H26N4O2), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula.

| Ion | Calculated Exact Mass | Experimentally Measured Mass | Difference (ppm) |

| [M+H]⁺ | 259.21285 | Data not available | Data not available |

| [M+Na]⁺ | 281.19479 | Data not available | Data not available |

Fragmentation patterns observed in the mass spectrum (e.g., from MS/MS experiments) would provide further structural information by showing the characteristic cleavage of the molecule, such as the loss of the carbamoyl group or fragmentation along the decyl chain.

Thermal Analysis Techniques for Understanding Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal important thermal transitions:

Melting Point (Tₘ): An endothermic peak corresponding to the temperature at which the solid compound melts into a liquid.

Crystallization Temperature (T꜀): An exothermic peak observed upon cooling from the melt, indicating the temperature at which the compound solidifies.

Glass Transition Temperature (T₉): If the compound can exist in an amorphous state, a step change in the baseline of the DSC curve would indicate the glass transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show:

Decomposition Temperature (Tₔ): The temperature at which the molecule begins to degrade. The TGA curve would show a significant weight loss at this point. The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to understand the decomposition mechanism.

| Thermal Property | Technique | Description |

| Melting Point | DSC | Temperature of the solid-to-liquid phase transition (endothermic event). |

| Decomposition Temperature | TGA | Temperature at which the compound's mass begins to decrease due to degradation. |

| Heat of Fusion | DSC | The amount of energy required to melt the solid, calculated from the peak area. |

In the absence of experimental data, the specific temperatures and enthalpies for these transitions for this compound remain unknown.

Investigations into Intermolecular Interactions and Self Assembly Mechanisms of 10 Carbamoylamino Decylurea

Elucidation of Hydrogen Bonding Networks within 10-(Carbamoylamino)decylurea Assemblies

The primary driving force for the self-assembly of this compound is the formation of extensive hydrogen bonding networks. The urea (B33335) moiety is an exceptional functional group in this regard, as it possesses two donor N-H groups and one acceptor C=O group. This arrangement allows for the formation of strong and directional N-H···O=C hydrogen bonds.

In the solid state and in non-polar solvents, bis-urea molecules like this compound typically form one-dimensional, tape-like or ribbon-like structures. nih.gov These tapes are stabilized by a bifurcated hydrogen bond, where the two N-H groups of one urea moiety interact with the carbonyl oxygen of an adjacent molecule. This creates a linear chain of strongly interacting molecules. Furthermore, these primary tapes can interact with each other through additional hydrogen bonds, leading to the formation of more complex, sheet-like structures. The two urea groups within a single molecule of this compound can participate in mutually parallel extended chains of hydrogen bonds, further reinforcing the stability of the assembled architecture. rug.nl

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are instrumental in elucidating these hydrogen bonding networks. In a dilute solution where the molecules are dissociated, the N-H stretching vibration appears at a higher wavenumber. Upon self-assembly, the formation of hydrogen bonds leads to a weakening of the N-H bond, resulting in a characteristic shift to a lower wavenumber. researchgate.net Similarly, the C=O stretching frequency is also affected by hydrogen bonding.

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Reference Compound |

|---|---|---|

| N-H···O=C (linear) | 2.9 - 3.1 | Crystalline Urea |

| N-H···O=C (bifurcated) | 3.0 - 3.2 | Bis-urea derivatives |

Contributions of Van der Waals Forces and Hydrophobic Effects to Molecular Aggregation

While hydrogen bonding provides the primary directional control for the self-assembly of this compound, van der Waals forces and hydrophobic effects play a crucial synergistic role, particularly due to the presence of the long decyl (-(CH₂)₁₀-) chain.

In aqueous or highly polar environments, the hydrophobic effect becomes a dominant driving force. The nonpolar decyl chains are expelled from the polar solvent, leading to their aggregation to minimize the unfavorable interactions between the hydrocarbon chains and water molecules. This process is entropically driven. nih.gov The urea head groups, being more hydrophilic, remain exposed to the solvent. This amphiphilic nature—hydrophilic urea groups and a hydrophobic decyl spacer—drives the formation of various aggregate structures like micelles or vesicles in aqueous media, where the hydrophobic chains form the core of the assembly and the urea groups form the outer shell, readily interacting with water. nih.govresearchgate.net In such scenarios, the hydrophobic effect initiates the aggregation, bringing the urea moieties into close proximity, which then allows for the formation of the highly specific hydrogen bonding networks that further stabilize and order the structure. researchgate.net

The interplay between these forces can be summarized as follows:

| Interaction | Nature | Role in Self-Assembly of this compound |

|---|---|---|

| Hydrogen Bonding | Strong, Directional | Provides primary structure and directionality (e.g., tapes, sheets). |

| Van der Waals Forces | Weak, Non-directional | Stabilizes the assembly through close packing of decyl chains. |

| Hydrophobic Effect | Entropically Driven (in polar solvents) | Drives initial aggregation of decyl chains, facilitating hydrogen bond formation. |

Analysis of Aromatic and Other Non-Covalent Interactions

Aromatic interactions, such as π-π stacking, are a significant class of non-covalent forces that often play a key role in the self-assembly of molecules containing aromatic rings. These interactions arise from the attractive forces between the electron clouds of aromatic systems and contribute to the stability and specific geometry of supramolecular structures.

However, in the case of this compound, these aromatic interactions are not a contributing factor to its self-assembly. The molecular structure of this compound is entirely aliphatic, consisting of urea functional groups and a decyl hydrocarbon chain. The absence of any phenyl or other aromatic rings precludes the possibility of π-π stacking or other related non-covalent interactions such as CH-π or cation-π interactions.

This is a key distinction when comparing the self-assembly of this compound with other bis-urea systems that incorporate aromatic spacers. For instance, bis-urea compounds with toluene (B28343) or biphenyl (B1667301) spacers can exhibit enhanced stability and different morphologies due to the contribution of π-π stacking between the aromatic cores. researchgate.net In those cases, the self-assembly is governed by a combination of hydrogen bonding and aromatic interactions. For this compound, the stabilizing non-covalent forces, apart from hydrogen bonding, are limited to the aforementioned van der Waals interactions and hydrophobic effects.

Mechanistic Studies of Self-Assembly Processes in Diverse Solvent Environments

The mechanism of self-assembly for this compound is highly dependent on the solvent environment, owing to the competition between solute-solute, solute-solvent, and solvent-solvent interactions.

In non-polar (apolar) organic solvents such as toluene or hexadecane, the primary interactions are between the urea groups of the solute molecules. ill.eu The solvent molecules interact only weakly with the polar urea moieties. This leads to a strong driving force for the urea groups to hydrogen bond with each other, resulting in the formation of well-ordered aggregates like fibers or ribbons. rug.nl The aliphatic decyl chains provide solubility in the non-polar medium. The self-assembly in these solvents often follows a cooperative mechanism, where an initial nucleation step (the formation of a small, stable aggregate) is followed by a rapid elongation phase as more molecules are added to the growing assembly.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the solvent molecules are themselves strong hydrogen bond acceptors. They can effectively compete with the urea carbonyl group for the N-H donors of this compound. This solute-solvent hydrogen bonding can disrupt the solute-solute interactions, often leading to the dissolution of the compound and preventing self-assembly, unless the concentration is very high or the temperature is lowered.

In polar protic solvents , particularly water, the amphiphilic nature of this compound dominates. As discussed under hydrophobic effects, the decyl chains will aggregate to minimize contact with water, while the urea groups will be solvated by water molecules. This can lead to the formation of micelles, vesicles, or other complex structures. nih.gov The self-assembly is a balance between the hydrophobic collapse of the alkyl chains and the hydrogen bonding of the urea groups, which may form a network within the more hydrophobic domain of the assembled structure. nih.gov

The influence of the solvent can be summarized as follows:

| Solvent Type | Dominant Interaction | Expected Assembly Behavior |

|---|---|---|

| Non-polar (e.g., Toluene) | Solute-Solute H-Bonding | Formation of fibers, ribbons, gels. ill.eu |

| Polar Aprotic (e.g., DMSO) | Solute-Solvent H-Bonding | Inhibition of self-assembly; molecule remains solvated. |

| Polar Protic (e.g., Water) | Hydrophobic Effect & H-Bonding | Formation of micelles, vesicles, or other amphiphilic structures. nih.gov |

Factors Governing Morphological Control in Self-Assembled Structures

The final morphology of the supramolecular structures formed by this compound is not static but can be controlled by a variety of external and internal factors. Understanding these factors is key to designing materials with specific properties.

Temperature: Temperature has a significant impact on the stability of the non-covalent interactions. Increasing the temperature provides thermal energy that can disrupt both hydrogen bonds and van der Waals forces, leading to the dissolution of the aggregates. This process is often reversible, and cooling the solution can induce re-assembly. In some systems, temperature can trigger transitions between different morphologies, such as a change from nanoribbons to vesicles upon heating. nih.gov

Concentration: The concentration of the solute is a critical parameter. Below a certain point, known as the critical aggregation concentration (CAC) or critical gelation concentration (CGC), the molecules exist primarily as solvated monomers. Above this concentration, self-assembly becomes thermodynamically favorable. The morphology can also be concentration-dependent; for example, spherical micelles might transition to worm-like micelles or other structures as the concentration increases. researchgate.net

Solvent Composition: As detailed in the previous section, the choice of solvent is paramount. In mixed solvent systems, varying the ratio of a "good" solvent (which dissolves the monomer) to a "poor" solvent (which promotes aggregation) allows for fine control over the size and shape of the resulting aggregates.

Molecular Structure: While this article focuses on a single compound, it is important to note that even minor changes to the molecular structure can have a profound impact on the resulting morphology. For this compound, the length of the decyl spacer is a key feature. A shorter or longer spacer would alter the balance between hydrogen bonding and hydrophobic/van der Waals interactions, likely leading to different assembled structures. For example, studies on similar bis-urea amphiphiles have shown that varying the alkyl chain length can significantly alter the self-assembly behavior. tue.nl The introduction of chiral centers into the molecule can impart handedness to the supramolecular structure, leading to the formation of helical ribbons or twisted fibers. nih.gov

These controlling factors provide a toolbox for tuning the supramolecular architecture and, consequently, the macroscopic properties of the material.

Supramolecular Architectures and Advanced Materials Applications of 10 Carbamoylamino Decylurea

Engineering of Supramolecular Polymers and Ordered Networks

Bis-urea compounds are renowned for their capacity to self-assemble into long, ordered supramolecular polymers through a network of hydrogen bonds. The two urea (B33335) groups in a single molecule of 10-(Carbamoylamino)decylurea can act as both hydrogen bond donors and acceptors. This dual functionality allows for the formation of a highly directional and cooperative array of intermolecular hydrogen bonds. Specifically, the N-H protons of the urea act as donors, while the carbonyl oxygen serves as an acceptor.

Crystal Engineering and Polymorphism Studies of this compound

The principles of crystal engineering suggest that this compound would exhibit a rich polymorphic behavior. Polymorphism, the ability of a substance to exist in more than one crystal form, is governed by the subtle interplay of intermolecular interactions during the crystallization process. For this compound, the dominant interactions would be the N-H···O=C hydrogen bonds of the urea groups.

Different packing arrangements of the molecules could lead to various crystalline forms with distinct physical properties, such as melting point, solubility, and mechanical strength. The flexible decyl chain could adopt different conformations (e.g., all-trans or gauche), further contributing to the potential for polymorphism. It is anticipated that by carefully controlling crystallization conditions—such as the choice of solvent, cooling rate, and temperature—it would be possible to selectively obtain different polymorphs. Techniques such as X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy would be essential for identifying and characterizing these different crystalline phases.

Integration of this compound into Hybrid Material Systems

The self-assembling nature of this compound makes it a promising candidate for the development of hybrid organic-inorganic materials. The urea functionalities can act as binding sites for metal ions or as interaction points with the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, or quantum dots).

For instance, the carbamoylamino and urea groups could coordinate with metal precursors, enabling the templated synthesis of inorganic nanostructures. The self-assembled fibrillar network of this compound could serve as a scaffold, directing the growth and organization of the inorganic component. This approach could lead to the formation of nanocomposites with enhanced mechanical, optical, or electronic properties. Furthermore, the organic component could be functionalized to impart specific properties, such as responsiveness to external stimuli, to the hybrid material.

Applications in Functional Materials (e.g., smart materials, coatings, sensors)

The ability of this compound to form reversible supramolecular polymers makes it an attractive building block for functional materials.

Smart Materials: The non-covalent nature of the hydrogen bonds means that the supramolecular polymers can be reversibly assembled and disassembled by changing environmental conditions such as temperature or solvent polarity. This responsiveness could be harnessed to create "smart" materials, such as self-healing polymers or injectable gels for biomedical applications.

Coatings: The strong adhesive properties arising from the multiple hydrogen bonding sites could make this compound a useful component in coatings and adhesives. The self-assembling nature could also be used to create highly ordered, functional surface coatings.

Sensors: By incorporating a reporter group into the structure of this compound, it may be possible to design sensors. The binding of an analyte could disrupt the hydrogen-bonded network, leading to a detectable change in a physical property, such as viscosity, color, or fluorescence.

Structure-Property Relationships in Self-Assembled and Crystalline States

The relationship between the molecular structure of this compound and the properties of its self-assembled and crystalline states is a key area of scientific interest.

| Molecular Feature | Influence on Supramolecular/Crystalline Properties |

| Bis-urea Groups | Primary drivers for self-assembly through strong, directional hydrogen bonding. Dictate the formation of linear, tape-like structures. |

| Decyl Spacer | Provides flexibility and influences the solubility and thermal properties. The length and conformation of the chain affect the packing and morphology of the assemblies. |

| Carbamoylamino Terminus | May introduce additional hydrogen bonding sites, potentially leading to branched or cross-linked networks and influencing crystal packing. |

In the self-assembled state, the length and persistence of the supramolecular polymers would directly impact the viscoelastic properties of their solutions. Longer, more rigid chains would lead to higher viscosity and potentially gel formation. In the crystalline state, the specific packing arrangement (polymorph) would determine the material's mechanical properties, with more densely packed structures generally exhibiting higher hardness and modulus. Understanding these structure-property relationships is crucial for the rational design of new materials based on this compound with tailored functionalities.

Chemical Reactivity, Degradation Pathways, and Transformation Mechanisms of 10 Carbamoylamino Decylurea

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of 10-(Carbamoylamino)decylurea is expected to be primarily dependent on the stability of its two urea (B33335) functional groups. Urea itself is known to be relatively stable in aqueous solutions under neutral pH and ambient temperature. However, it undergoes hydrolysis to ammonia (B1221849) and carbamic acid, with the latter rapidly decomposing to carbon dioxide and another molecule of ammonia. wikipedia.orgnih.gov This process can be significantly influenced by environmental factors such as pH and temperature.

The hydrolysis of a urea group generally proceeds in two stages. The initial step involves the formation of ammonia and carbamic acid. Subsequently, the carbamic acid intermediate spontaneously and quickly breaks down into ammonia and carbonic acid. wikipedia.org For this compound, this would likely occur at either of the two urea functionalities, leading to the cleavage of a C-N bond.

Postulated Hydrolytic Decomposition Pathway of this compound:

Step 1 (Hydrolysis of the terminal urea group):

this compound + H₂O → 10-aminodecylurea + NH₃ + CO₂

Step 2 (Hydrolysis of the second urea group):

10-aminodecylurea + H₂O → 1,10-diaminodecane (B146516) + NH₃ + CO₂

This stepwise hydrolysis would ultimately lead to the formation of 1,10-diaminodecane, ammonia, and carbon dioxide. The rate of this hydrolysis is expected to be slow under neutral conditions but can be accelerated by enzymatic action (e.g., by urease) or by acidic or alkaline conditions. novintrades.comlibretexts.org

Oxidative Degradation Mechanisms under Controlled Conditions

The oxidative degradation of this compound would involve the oxidation of its urea moieties. While urea is relatively stable, it can be oxidized under specific conditions, such as through electrochemical oxidation. uw.edu In such processes, urea is typically converted to nitrogen gas, carbon dioxide, and water. uw.edu

Under controlled laboratory conditions using strong oxidizing agents, the urea groups of this compound could be targeted. For instance, advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) can degrade urea compounds. chemrxiv.org The reaction of hydroxyl radicals with urea is known, though it is a relatively slow process. chemrxiv.org

A plausible oxidative degradation pathway for this compound would involve the attack of oxidizing species on the nitrogen atoms of the urea groups, leading to a cascade of reactions that ultimately break down the molecule into simpler, more oxidized products.

Table 1: Potential Products of Oxidative Degradation of this compound

| Reactant | Oxidizing Agent/Process | Potential Products |

|---|---|---|

| This compound | Advanced Oxidation Processes (e.g., •OH) | Nitrogen (N₂), Carbon Dioxide (CO₂), Water (H₂O), Nitrate (NO₃⁻), Ammonia (NH₃) |

Influence of Environmental Stimuli (pH, Temperature, Redox Conditions) on Chemical Transformations

The chemical transformation of this compound is significantly influenced by environmental conditions.

pH: The stability of urea is pH-dependent. The rate of hydrolysis is generally lowest in the pH range of 4-8. nih.gov In strongly acidic (pH < 2) or strongly alkaline (pH > 12) conditions, the rate of hydrolysis increases significantly. researchgate.net An alkaline environment, in particular, enhances the breakdown of urea into ammonia and carbon dioxide. novintrades.com

Temperature: Temperature has a pronounced effect on the degradation of urea. An increase in temperature accelerates the rate of hydrolysis. novintrades.comnih.gov The thermal decomposition of urea typically begins at temperatures around 150°C. novintrades.com In the context of this compound, elevated temperatures would likely lead to thermal decomposition, potentially forming by-products such as biuret-like structures through the condensation of two urea moieties with the elimination of ammonia. wikipedia.orgenergy.gov

Redox Conditions: The redox potential of the environment will determine whether oxidative or reductive degradation pathways are favored. In oxidizing environments, as discussed in section 6.2, the urea moieties are susceptible to degradation into nitrogen gas, carbon dioxide, and water. In highly reducing environments, the stability of the urea groups is expected to be greater, though specific reductive degradation pathways for bis-urea compounds are not well-documented.

Table 2: Influence of Environmental Factors on the Degradation of this compound

| Environmental Factor | Effect on Degradation | Primary Degradation Pathway |

|---|---|---|

| pH | ||

| Acidic (pH < 4) | Increased degradation rate | Hydrolysis |

| Neutral (pH 4-8) | High stability | Minimal hydrolysis |

| Alkaline (pH > 8) | Increased degradation rate | Hydrolysis |

| Temperature | ||

| Low to Ambient | High stability | Minimal degradation |

| Elevated | Increased degradation rate | Hydrolysis and Thermal Decomposition |

| Redox Potential | ||

| Oxidizing | Degradation favored | Oxidation |

Identification and Characterization of Degradation Intermediates

Given the lack of direct experimental studies on this compound, the identification of its degradation intermediates is based on the known degradation of urea and related compounds.

During hydrolysis , the primary intermediates would be carbamic acid derivatives, which are generally unstable and rapidly decompose. wikipedia.orgnih.gov The more stable intermediates would be the partially hydrolyzed products:

10-aminodecylurea: Formed from the hydrolysis of one of the urea groups.

1,10-diaminodecane: The final organic product after the hydrolysis of both urea groups.

Under thermal degradation conditions, a series of condensation reactions can occur, leading to the formation of various intermediates. By analogy to the thermal decomposition of urea, the following intermediates could potentially be formed from this compound, especially at elevated temperatures:

Biuret-like structures: Formed by the condensation of two urea molecules with the elimination of ammonia. wikipedia.org In the case of this compound, this could lead to the formation of oligomeric or polymeric structures.

Isocyanic acid derivatives: Thermal decomposition of urea can yield isocyanic acid (HNCO) and ammonia. acs.orgresearchgate.net The urea groups in this compound could potentially undergo a similar decomposition to form isocyanate-functionalized intermediates.

Cyanuric acid and related compounds: At higher temperatures, isocyanic acid can trimerize to form cyanuric acid. energy.gov

The characterization of these potential intermediates would typically involve techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures.

Computational Chemistry and Theoretical Modeling of 10 Carbamoylamino Decylurea Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. nih.gov For 10-(Carbamoylamino)decylurea, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical reactions. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

An analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. The electron-rich urea (B33335) moieties, particularly the oxygen and nitrogen atoms, are expected to be regions of negative potential, indicating sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would show positive potential, marking them as sites for nucleophilic interaction. These calculations are fundamental for predicting how the molecule will interact with other chemical species.

| Calculated Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | +1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | ~4.5 D | Molecular polarity and intermolecular interactions |

Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of dynamic processes such as self-assembly. nih.gov For this compound, MD simulations can model how individual molecules aggregate in different environments. The simulations would track the trajectories of atoms over time, governed by a force field that describes the inter- and intramolecular forces.

A key focus of MD studies on this molecule would be the interplay between hydrogen bonding and hydrophobic interactions. The two urea groups are capable of forming extensive hydrogen bond networks, which are the primary driving force for the self-assembly of many urea-based compounds. nih.gov Simultaneously, the long decyl chains would interact via hydrophobic forces, leading to the formation of ordered structures like fibers, ribbons, or sheets in solution. MD simulations can quantify the stability of these assemblies and identify the predominant interaction motifs. acs.org

| Interaction Type | Description | Predicted Role in Self-Assembly |

|---|---|---|

| N-H···O=C Hydrogen Bonds | Interactions between the N-H donors and C=O acceptors of the urea groups. | Primary directional force driving the formation of one-dimensional tapes or sheets. |

| Hydrophobic Interactions | Van der Waals forces between the decyl (C10) alkyl chains. | Stabilizes the assembled structures by packing the nonpolar chains together, away from a polar solvent. |

| Solvent Interactions | Interactions of the molecule with the surrounding solvent medium. | Influences the geometry and stability of the final assembled supramolecular structure. |

Quantum Mechanical Calculations of Spectroscopic Parameters and Conformational Preferences

Quantum mechanical (QM) methods are invaluable for predicting spectroscopic properties and analyzing the conformational landscape of a molecule. sciencepublishinggroup.comnih.gov For this compound, QM calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are crucial for interpreting experimental data and assigning specific peaks to particular molecular motions, such as the characteristic N-H and C=O stretching vibrations of the urea groups.

Furthermore, QM calculations can determine the relative energies of different conformers of the molecule. The long, flexible decyl chain allows for numerous rotational isomers. By calculating the potential energy surface, researchers can identify the most stable, low-energy conformations. This information is vital for understanding the molecule's preferred shape in the gas phase or in solution, which in turn influences its packing in the solid state and its self-assembly behavior. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Illustrative) | Assignment |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the amine groups in the urea moieties. |

| C-H Stretch (Alkyl) | 2850 - 2960 | Stretching of C-H bonds in the decyl chain. |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl group in the urea moieties. |

| N-H Bend (Amide II) | 1550 - 1620 | Bending of the N-H bonds. |

Predictive Modeling of Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, a QSPR model would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Examples of descriptors include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological indices. Once calculated, these descriptors can be used as input for machine learning algorithms to build a model that predicts a specific property, such as solubility, melting point, or binding affinity to a target. Such models are useful for screening virtual libraries of related compounds to identify candidates with desired properties without the need for synthesis and testing. rsc.orgepj-conferences.org

In Silico Design of Novel Urea-Based Architectures

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with tailored functionalities. nih.govresearchgate.net By understanding how structural modifications affect electronic properties, self-assembly, and other characteristics, researchers can rationally design novel urea-based architectures.

For instance, DFT and MD simulations could be used to explore how changing the length of the alkyl chain (e.g., from decyl to dodecyl or octyl) would impact the balance between hydrogen bonding and hydrophobic interactions, thereby tuning the morphology of the resulting self-assembled materials. Similarly, modifications to the urea headgroups could be explored to enhance their binding affinity for specific ions or molecules. This predictive, design-oriented approach accelerates the discovery of new materials and functional molecules by focusing experimental efforts on the most promising candidates identified through computational modeling.

Environmental Fate and Abiotic Degradation Pathways of 10 Carbamoylamino Decylurea in Natural Systems

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Environments

There is no available research detailing the abiotic transformation mechanisms of 10-(Carbamoylamino)decylurea in aquatic or terrestrial environments. Key abiotic processes such as hydrolysis and photolysis have not been studied for this specific compound. While urea-based compounds can generally undergo hydrolysis, the specific pathways and rates for this molecule, influenced by its long alkyl chain, are undetermined.

Kinetic Studies of Environmental Degradation Rates

No kinetic studies on the environmental degradation rates of this compound could be located. Consequently, crucial data points such as the half-life of the compound in different environmental compartments (water, soil, sediment) under various conditions are unknown.

Influence of Environmental Factors (e.g., UV Radiation, pH, Temperature) on Degradation

Specific studies on how environmental variables like UV radiation, pH, and temperature influence the degradation of this compound have not been published. Therefore, no quantitative or qualitative data can be presented on how these factors would affect its stability and transformation in the environment.

Identification of Abiotic Degradation Products in Environmental Matrices

There are no scientific reports identifying the abiotic degradation products of this compound in any environmental matrix. The chemical structures of potential metabolites or transformation products resulting from its breakdown in soil or water have not been investigated.

Assessment of Environmental Persistence Based on Abiotic Pathways

A formal assessment of the environmental persistence of this compound cannot be conducted due to the complete lack of data on its abiotic degradation rates and pathways. Without information on its half-life and the factors influencing its breakdown, its potential to persist in the environment remains uncharacterized.

Emerging Research Directions and Future Prospects for 10 Carbamoylamino Decylurea

Development of Novel Synthetic Methodologies for Derivatives

The synthesis of bis-urea compounds is a well-established area of organic chemistry, typically involving the reaction of an amine with an isocyanate. An accessible synthetic approach often starts with a diisocyanate, such as 2,4-toluene diisocyanate (TDI), which has two isocyanate groups with different reactivities, allowing for the creation of functional, desymmetrized monomers in a single step researchgate.net. The versatility of this synthetic approach allows for the creation of a wide array of derivatives. For instance, researchers have synthesized eleven different bis-ureas to study the formation of supramolecular polymers nih.gov. The structural diversity of these compounds, which can be achieved by varying the linker between the urea (B33335) groups (aromatic or alkyl) and the terminal substituents, is a key focus of current research. researchgate.net. The development of synthetic methods for bis-urea macrocycles is also an active area of research, with these molecules serving as building blocks for more complex supramolecular assemblies sc.edu.

| Synthetic Approach | Description | Key Features | Reference |

| One-step desymmetrization | Utilizes diisocyanates with isocyanate groups of differing reactivity, such as 2,4-toluene diisocyanate (TDI). | Allows for the creation of functional, desymmetrized monomers. | researchgate.net |

| Amine and Isocyanate Reaction | A general method involving the reaction of a diamine with two equivalents of an isocyanate, or a diisocyanate with two equivalents of an amine. | A versatile method for producing a wide range of symmetric and asymmetric bis-ureas. | illinois.edu |

| Macrocycle Synthesis | The synthesis of cyclic bis-urea compounds. | These macrocycles can act as nanoreactors and ligands for metal-organic materials. | sc.edu |

Exploration of Advanced Supramolecular Architectures

A significant area of research for bis-urea compounds, including 10-(Carbamoylamino)decylurea, is their ability to self-assemble into well-defined supramolecular structures. These molecules are known to form supramolecular polymers in organic solvents, a process driven by the formation of multiple hydrogen bonds between the urea groups nih.govresearchgate.net. The self-association often exhibits cooperativity on two levels: the synergistic association of the two urea functions of a single molecule, and the favored formation of long oligomers over dimers researchgate.net. The resulting structures are often long, fibrous networks researchgate.net. The morphology and stability of these supramolecular polymers can be tuned by altering the molecular structure, for example, by changing the length of the alkyl chain separating the urea groups researchgate.net. This allows for a degree of control over the properties of the resulting materials. Current research also explores the formation of more complex architectures, such as helical supramolecular polymers, where chirality can influence the thermodynamic stability and viscosity of the resulting solution researchgate.net.

| Supramolecular Architecture | Description | Key Characteristics | Controlling Factors |

| Supramolecular Polymers | Long, chain-like structures formed through the self-assembly of bis-urea monomers via hydrogen bonding. | Can exhibit cooperativity in their formation, leading to high stability. | Molecular structure of the monomer, solvent, temperature. |

| Fibrous Structures | Elongated, fiber-like aggregates of bis-urea molecules. | Typically have a small number of monomers in the cross-section (3-5). | Hydrophobic/hydrophilic balance of the monomer. |

| Helical Supramolecular Polymers | Chiral, screw-like arrangements of bis-urea monomers. | Can exist as single or double helical structures. | Chirality of the monomers, temperature. |

| Supramolecular Gels | Three-dimensional networks of self-assembled bis-urea fibers that entrap a solvent. | Thermoreversible and can exhibit chiral recognition. | Molecular structure of the gelator, solvent. |

Integration with Next-Generation Analytical Techniques

The characterization of the complex, non-covalent structures formed by this compound and its analogs relies on a suite of advanced analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool used to demonstrate the self-association of bis-urea compounds through the observation of shifts in the N-H stretching frequencies upon hydrogen bond formation nih.gov. To visualize the morphology of the supramolecular aggregates, high-resolution microscopy techniques are employed. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to obtain detailed images of the network structures of bis-urea gels researchgate.net. For samples in a hydrated state, cryogenic transmission electron microscopy (cryo-TEM) is particularly valuable for observing the fibrous structures formed by water-soluble bis-urea monomers researchgate.net. Dynamic light scattering (DLS) can provide information on the size and dynamics of the aggregates in solution tue.nl. These established techniques are being complemented by more advanced methods to provide a deeper understanding of the structure and dynamics of these supramolecular systems.

| Analytical Technique | Information Obtained | Relevance to Bis-Urea Systems |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Evidence of hydrogen bonding between urea groups. | Confirms the self-assembly of the monomers into supramolecular structures. |

| Scanning Electron Microscopy (SEM) | High-resolution images of the surface morphology of dried samples. | Visualizes the network structure of organogels and other solid-state assemblies. |

| Atomic Force Microscopy (AFM) | Topographical information at the nanoscale. | Provides detailed structural information about the aggregated states. |

| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Images of samples in a vitrified, hydrated state. | Allows for the visualization of supramolecular structures in an aqueous environment. |

| Dynamic Light Scattering (DLS) | Information on the size distribution and dynamics of particles in solution. | Characterizes the aggregation behavior and stability of supramolecular polymers in solution. |

Multifunctional Material Design Based on this compound

The self-assembling properties of this compound and other bis-urea compounds make them attractive building blocks for the design of multifunctional materials. A significant area of application is in the development of biomaterials. Water-soluble supramolecular polymers based on bis-ureas show great promise for creating dynamic biomaterials with tailored properties researchgate.net. These materials can form hydrogels, which are highly hydrated, cross-linked polymer networks that can mimic the extracellular matrix tue.nl. The dynamic nature of the non-covalent bonds in these supramolecular hydrogels allows for properties such as injectability and self-healing, which are desirable for applications in tissue engineering and drug delivery tue.nl. Furthermore, bis-urea based systems have been explored as agents for water purification, where the gel network can be used to remove industrial dyes from aqueous environments reading.ac.uk. The ability to modify the chemical structure of the bis-urea monomers allows for the tuning of the material's properties for specific applications.

| Application Area | Material Type | Key Properties | Potential Use |

| Biomaterials | Supramolecular Hydrogels | Biocompatible, dynamic, injectable, self-healing. | Tissue engineering, drug delivery, mimicking the extracellular matrix. |

| Environmental Remediation | Organogels and Hydrogels | Ability to sequester molecules from solution. | Water purification, removal of industrial dyes. |

| Nanotechnology | Supramolecular Assemblies | Self-assembly into well-defined nanostructures. | Nanoreactors, templates for the synthesis of other materials. |

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The study of this compound and its analogs is inherently interdisciplinary, bridging concepts from organic synthesis, supramolecular chemistry, and materials science. The design and synthesis of new bis-urea monomers is a fundamental aspect of organic chemistry, while the study of their self-assembly into complex architectures is a core focus of supramolecular chemistry sc.edu. The translation of these self-assembling properties into functional materials with specific applications is the realm of materials science lookchem.com. A prime example of this interdisciplinarity is the development of bis-urea-based supramolecular polymers for biomedical applications researchgate.net. This research requires expertise in synthetic chemistry to create the monomers, physical chemistry to characterize their assembly, and biology and medicine to evaluate their biocompatibility and efficacy in biological systems. Another area of interdisciplinary research is the use of bis-urea macrocycles as ligands for the synthesis of novel metal-organic materials, which combines supramolecular chemistry with inorganic and coordination chemistry sc.edu.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.